4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is an organic compound that features a phenol group substituted with a benzyloxy group and a fluorine atom
Scientific Research Applications
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired compound . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of 4-(4-hydroxyphenyl)-2-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenol: Lacks the fluorine atom but shares the benzyloxy substitution.
2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: A flavonoid derivative with similar neuroprotective properties.
4,4’-Sulfonyldiphenol: Contains a sulfone group instead of a fluorine atom.
Uniqueness
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJSHZSALBUMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684578 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147803-47-2 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.